molecular formula C51H84O23 B10789082 Protogracillin CAS No. 99664-39-8

Protogracillin

Cat. No.: B10789082
CAS No.: 99664-39-8
M. Wt: 1065.2 g/mol
InChI Key: GMCGZPQYTRHQRU-UHFFFAOYSA-N
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Description

Protogracillin is a natural steroidal saponin compound primarily found in plants such as Dioscorea zingiberensis Wright. It is known for its complex structure, which includes a glucoside base and a saponin nucleus. This compound is a white or slightly yellow powdery substance that is soluble in water and alcohol solvents but insoluble in non-polar solvents. It has surface-active properties, allowing it to form foam .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protogracillin can be synthesized through enzymatic hydrolysis. One efficient method involves using β-glucanase in a 0.20 M HAc-NaAc buffer solution (pH 4.81) at 56.7°C for 4 hours. This process results in nearly complete hydrolysis of this compound to Prosapogenin A, with a yield of 96.4% .

Industrial Production Methods: Industrial production of this compound typically involves extracting it from the roots or whole grass of Dioscorea plants. The extraction process includes water decoction, alcohol precipitation, and subsequent purification and crystallization .

Chemical Reactions Analysis

Types of Reactions: Protogracillin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using β-glucanase in an acidic buffer solution.

    Oxidation and Reduction:

Major Products:

Scientific Research Applications

Mechanism of Action

Protogracillin is often compared with other steroidal saponins such as protodioscin, dioscin, and gracillin. These compounds share similar structural features but differ in their biological activities and chemical properties. For instance, protodioscin and dioscin are also known for their cytotoxic and anti-thrombotic activities, but they exhibit different levels of potency and selectivity .

Comparison with Similar Compounds

  • Protodioscin
  • Dioscin
  • Gracillin
  • Methyl protogracillin
  • Pseudoprotodioscin
  • Pseudothis compound

This compound stands out due to its unique combination of glucoside base and saponin nucleus, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[5-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCGZPQYTRHQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trigofoenoside D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

99664-39-8
Record name Trigofoenoside D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

246 - 248 °C
Record name Trigofoenoside D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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